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Compound of Interest

Compound Name:
(1R,2R)-(+)-1,2-

Diaminocyclohexane L-tartrate

Cat. No.: B1312929 Get Quote

This technical guide provides an in-depth analysis of the spectral data for (1R,2R)-(+)-1,2-
Diaminocyclohexane L-tartrate, a key chiral resolving agent and building block in asymmetric

synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data, along with the experimental protocols for their acquisition. This

document is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of (1R,2R)-(+)-1,2-
Diaminocyclohexane L-tartrate are presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift (ppm) Multiplicity Integration Assignment

4.35 s 2H 2x CH (Tartrate)

3.15 br s 2H
2x CH-NH₂

(Cyclohexane)

2.20 - 2.00 m 2H Cyclohexane

1.80 - 1.60 m 2H Cyclohexane

1.40 - 1.20 m 4H Cyclohexane

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment

178.5 C=O (Tartrate)

73.0 CH-OH (Tartrate)

55.0 CH-NH₂ (Cyclohexane)

32.5 Cyclohexane

24.0 Cyclohexane

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Frequency (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (Tartaric acid), N-H

stretch (Amine)

2930, 2860 Medium C-H stretch (Alicyclic)

1730 Strong C=O stretch (Carboxylic acid)

1600 Medium N-H bend (Amine)

1450 Medium C-H bend (Alicyclic)

1260 Medium
C-O stretch (Carboxylic

acid/Alcohol)

1130, 1070 Strong C-O stretch (Alcohol)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of (1R,2R)-
(+)-1,2-Diaminocyclohexane L-tartrate.

NMR Spectroscopy Protocol
Sample Preparation:

A 5-10 mg sample of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate was dissolved in 0.5-

0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄

(CD₃OD).

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:

The raw data (Free Induction Decay - FID) was Fourier transformed.

Phase correction and baseline correction were applied.

Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy Protocol
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly

on the ATR crystal.

KBr Pellet: Approximately 1-2 mg of the sample was ground with 100-200 mg of dry

Potassium Bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of the empty sample compartment (or the pure KBr pellet) was

recorded and subtracted from the sample spectrum.

Visualized Workflows
The following diagrams illustrate the experimental workflows for NMR and IR spectroscopy.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Place in
Spectrometer

Setup Experiment
(¹H or ¹³C) Acquire FID Fourier Transform Phase & Baseline

Correction Reference Spectrum final_spectrumFinal Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.
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Caption: Workflow for IR Spectroscopy.
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To cite this document: BenchChem. [Spectral Analysis of (1R,2R)-(+)-1,2-
Diaminocyclohexane L-Tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1312929#spectral-data-for-1r-2r-1-2-
diaminocyclohexane-l-tartrate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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